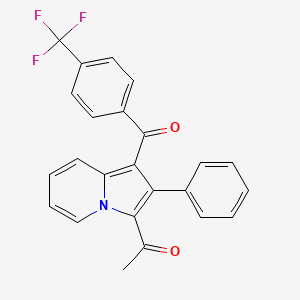

Indolizine derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H16F3NO2 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

1-[2-phenyl-1-[4-(trifluoromethyl)benzoyl]indolizin-3-yl]ethanone |

InChI |

InChI=1S/C24H16F3NO2/c1-15(29)22-20(16-7-3-2-4-8-16)21(19-9-5-6-14-28(19)22)23(30)17-10-12-18(13-11-17)24(25,26)27/h2-14H,1H3 |

InChI Key |

GLIRMGCILWOVQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine Derivatives

Classical and Conventional Approaches to Indolizine (B1195054) Ring System Construction

The foundational methods for assembling the indolizine core have been refined over decades, providing reliable access to a wide array of derivatives. These classical approaches, including the Tschitschibabin reaction and cycloaddition strategies, remain cornerstones of indolizine synthesis.

Tschitschibabin Reaction Pathways

The Tschitschibabin (or Chichibabin) reaction is one of the earliest and most direct methods for the synthesis of indolizines. beilstein-journals.orgnih.gov This reaction typically involves the base-mediated cyclization of N-(β-ketoalkyl)pyridinium or related azinium salts. nih.govacs.org The process is initiated by the deprotonation of the α-carbon to the pyridinium (B92312) nitrogen, forming an ylide intermediate which then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine ring. beilstein-journals.orgacs.org

One of the key advantages of the Tschitschibabin reaction is its simplicity and the ready availability of the starting materials. beilstein-journals.org For instance, the reaction of a picoline derivative with a bromoacetone, followed by treatment with a base, effectively produces 2-substituted indolizines. acs.org The scope of the reaction has been expanded to include 1-(alkoxycarbonyl)methyl-2-methylpyridinium systems, which lead to the formation of 2,3-dihydro-2-indolizinones. acs.org The mechanism is believed to proceed through the formation of a reactive ylide intermediate, which then undergoes intramolecular nucleophilic attack of the active methylene (B1212753) group onto the carbonyl, followed by elimination of a water or alcohol molecule. acs.org

Recent advancements have demonstrated the versatility of this reaction. For example, sydnones heteroarylated at the C-4 position with an indolizine have been synthesized via the Tschitschibabin reaction, starting from the corresponding sydnone-N-pyridinium bromides. beilstein-journals.org Optimization of the reaction conditions, such as the choice of base and solvent, has been shown to improve the yields of the desired indolizine products. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles stands as one of the most powerful and versatile methods for constructing the indolizine skeleton. researchgate.nettandfonline.comnih.govjbclinpharm.org This [3+2] cycloaddition strategy offers a high degree of control over the substitution pattern of the resulting indolizine ring and is often characterized by mild reaction conditions and high yields. researchgate.netrsc.org

This method generally involves the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with an electron-deficient alkyne or alkene. researchgate.netnih.govacs.org The initial cycloadduct, a dihydroindolizine, often undergoes spontaneous aromatization, sometimes facilitated by an oxidant, to furnish the final indolizine product. researchgate.nettandfonline.com

The generation of the crucial pyridinium ylide intermediate is typically achieved through two main pathways. The most common method involves the deprotonation of a pre-formed pyridinium salt using a base. rsc.org These pyridinium salts are readily prepared by the alkylation of pyridine (B92270) or its derivatives with α-halo carbonyl compounds, such as methyl 2-bromoacetate or 2-iodoacetophenone (B8806993) derivatives. nih.gov The choice of base, which can range from organic amines like triethylamine (B128534) to inorganic bases such as potassium carbonate, is critical for the efficient in situ generation of the ylide. nih.govmathnet.ru

Alternatively, pyridinium ylides can be generated through the catalytic reaction of pyridines with diazo compounds in the presence of a metal catalyst. worktribe.com This approach avoids the need for a separate alkylation step to form the pyridinium salt and produces nitrogen as the only byproduct, offering a more atom-economical and environmentally benign route. worktribe.com

Table 1: Examples of Pyridinium Salt Precursors and Ylide Generation Methods

| Pyridine Derivative | Alkylating Agent/Diazo Compound | Base/Catalyst | Ylide Generated | Reference |

| 4-Substituted Pyridines | Methyl 2-bromoacetate | K2CO3 | 4-Substituted Pyridinium Methylide | nih.gov |

| Pyridine | 2-Iodoacetophenone derivatives | Triethylamine | Phenacylpyridinium Ylide | nih.govmathnet.ru |

| Pyridine | tert-Butyl diazoacetate | Rh2(OAc)4 | Pyridinium (tert-butoxycarbonyl)methylide | worktribe.com |

The reactivity of pyridinium ylides in 1,3-dipolar cycloadditions is most pronounced with electron-deficient dipolarophiles. researchgate.netacs.org Alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate are classic reaction partners, leading directly to highly functionalized indolizines. researchgate.netijettjournal.org The use of various alkynes and diynes has expanded the scope beyond traditional DMAD analogues, providing access to a wider range of 1,2,3-trisubstituted indolizines. researchgate.net

Electron-deficient alkenes are also effective dipolarophiles. nih.govacs.org The reaction with alkenes initially forms a tetrahydroindolizine intermediate, which then requires an aromatization step, often achieved in situ with an oxidant like tetrakispyridinecobalt(II) dichromate (TPCD) or under air oxidation, to yield the final aromatic indolizine. researchgate.nettandfonline.com The use of nitroolefins as dipolarophiles has been reported for the synthesis of polysubstituted indolizines. nih.govacs.org

More recently, electron-deficient ynamides have been successfully employed in 1,3-dipolar cycloadditions with stabilized pyridinium ylides, providing an efficient route to a variety of substituted 2-aminoindolizines. nih.gov

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions for Indolizine Synthesis

| Pyridinium Ylide | Dipolarophile | Conditions | Product | Reference |

| Pyridinium Methylide | Dimethyl Acetylenedicarboxylate (DMAD) | Base (e.g., K2CO3), DMF, 120 °C | Dimethyl indolizine-1,2-dicarboxylate | researchgate.net |

| Phenacylpyridinium Ylide | α,β-Unsaturated Aldehydes/Ketones | TPCD (oxidant) | 1-Acylindolizines | tandfonline.com |

| Stabilized Pyridinium Ylides | Electron-deficient Ynamides | N/A | 2-Aminoindolizines | nih.gov |

| Pyridinium Ylide | Nitroolefins | N/A | Polysubstituted Indolizines | nih.govacs.org |

An important aspect of 1,3-dipolar cycloaddition reactions is the regioselectivity, particularly when both the dipole and the dipolarophile are unsymmetrically substituted. rsc.org The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the pyridinium ylide and the dipolarophile. For instance, in reactions involving N-methylpyridinium ylides and alkenes, palladium catalysis has been shown to enable regioselective [3+2] annulation at the unactivated position, leading to 3-unsubstituted indolizine derivatives. rsc.org

When the cycloaddition leads to the formation of new stereocenters, as in the reaction with alkenes to form tetrahydroindolizines, the stereoselectivity of the process becomes a critical consideration. The development of catalytic and stereoselective methods for these cycloadditions is an active area of research. For example, the catalytic generation of pyridinium ylides from diazo compounds and their subsequent in situ cycloaddition with electrophilic alkenes can produce highly functionalized tetrahydroindolizidines with excellent diastereoselectivities. worktribe.com

1,5-Dipolar Cycloaddition Reactions

In addition to the well-established 1,3-dipolar cycloadditions, 1,5-dipolar cyclization represents another versatile strategy for the synthesis of the indolizine framework. jbclinpharm.org This approach involves intermediates that can be described as 1,5-dipoles, which undergo ring closure to form the five-membered ring of the indolizine system.

Research has shown that certain N-allylpyridinium ylides can behave not only as 1,3-dipoles but also as 1,5-dipoles. jbclinpharm.org In these cases, the ylide can undergo an intramolecular cyclization to directly form an indolizine derivative. This dual reactivity provides an alternative pathway for indolizine synthesis, expanding the range of accessible structures from similar starting materials. The outcome of the reaction, whether it proceeds via a 1,3- or 1,5-dipolar pathway, can be influenced by the specific substituents on the pyridinium ylide and the reaction conditions.

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization represents a key strategy for forming the bicyclic indolizine ring system. These reactions often involve the formation of a new bond between the nitrogen atom of a pyridine ring and a suitably positioned carbon atom within the same molecule.

One notable approach involves the silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. scispace.com In a domino sequence, a 5-exo-dig cyclization is followed by a 1,3-hydrogen shift and an intramolecular cycloisomerization to yield fused tricyclic indolizines. scispace.com This method has proven effective for creating complex indolizine structures.

Another strategy utilizes the cycloisomerization of propargylic pyridines. For instance, 2-pyridyl-substituted propargylic acetates can undergo a copper-catalyzed cycloisomerization to produce C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Similarly, gold-catalyzed intramolecular hydroarylation of pyrrole-ynes provides a direct route to functionalized indolizines by constructing the pyridine ring. rsc.org These methods are valued for their efficiency and tolerance of various functional groups. organic-chemistry.orgrsc.org

| Starting Material | Catalyst/Reagent | Key Transformation | Product Type |

| 2-(Pyridin-2-yl)acetic acid propargyl esters | Ag2CO3, KOAc | Domino silver-mediated double cyclization | Fused tricyclic indolizines |

| 2-Pyridyl-substituted propargylic acetates | CuI, Triethylamine | Copper-catalyzed cycloisomerization | C-1 oxygenated indolizines |

| Pyrrole-ynes | Gold(I) catalyst | Intramolecular hydroarylation/aromatization | Functionalized indolizines |

Condensation Reactions

Condensation reactions are a cornerstone of indolizine synthesis, famously exemplified by the Scholtz and Tschitschibabin reactions. mdpi.comrsc.org These methods typically involve the reaction of a pyridine derivative with a carbonyl compound or another reactive species to form the indolizine core.

A modern variation involves a three-component condensation of 2-(pyridin-2-yl)acetonitrile, an aldehyde, and an isonitrile, which efficiently produces diversely substituted indolizines. rsc.org Another approach is the domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization of pyrrole-2-carboxaldehydes with active methylene compounds, allowing for the rapid construction of the indolizine skeleton with various substituents. researchgate.net Furthermore, a tandem three-consecutive reaction strategy involving an aza-Wittig reaction, imine condensation, and electrophilic aromatic substitution has been developed for the synthesis of indolizine core compounds. scirp.org

Transition Metal-Catalyzed Synthetic Strategies

The advent of transition metal catalysis has revolutionized the synthesis of indolizine derivatives, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Annulation and Coupling Reactions

Palladium catalysts are highly effective in constructing the indolizine framework through various annulation and coupling reactions. One such method involves the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, where the choice of phosphine (B1218219) ligand is crucial for controlling the regioselectivity. organic-chemistry.org A multicomponent synthesis has also been developed, which utilizes the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes to form a mesoionic pyridine-based 1,3-dipole that undergoes spontaneous cycloaddition. scispace.com

In a different approach, the reaction of propargylic pyridines with aroyl chlorides, triggered by the oxidative addition of the aroyl chloride to a Pd(0) complex, leads to highly functionalized indolizines via a 5-endo-dig cyclization. sci-hub.se Additionally, a one-pot sequential process involving rhodium-catalyzed [2+1]-cyclopropanation, palladium-catalyzed ring expansion, and subsequent oxidation has been shown to efficiently produce functionalized indolizine derivatives from pyridotriazoles and 1,3-dienes. acs.orgnih.gov

| Reactants | Catalyst System | Key Steps | Product |

| 2-(Pyridin-2-yl)acetonitrile derivatives, Propargyl carbonates | Pd catalyst, Phosphine ligand | Regioselective annulation | Polysubstituted indolizines |

| 2-Bromopyridines, Imines, Alkynes, CO | Pd catalyst | Carbonylative coupling, Cycloaddition | Indolizines |

| Propargylic pyridines, Aroyl chlorides | Pd(0) complex | Oxidative addition, 5-endo-dig cyclization | Highly functionalized indolizines |

| Pyridotriazoles, 1,3-Dienes | Rhodium catalyst, Palladium catalyst, MnO2 | [2+1]-Cyclopropanation, Ring expansion, Oxidation | Functionalized indolizines |

Gold-Catalyzed Methodologies

Gold catalysts have emerged as powerful tools for synthesizing indolizine derivatives, particularly through reactions involving alkynes. A gold(III)-catalyzed multicomponent reaction of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy, proceeding via a coupling/cycloisomerization sequence. organic-chemistry.orgnih.gov

Another notable gold-catalyzed method is the construction of indolizines with eight-membered rings through a two-fold hydroarylation of diynes with indole (B1671886) or pyrrole (B145914) derivatives. rsc.org Furthermore, gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes offers a concise route to functionalized indolizines. rsc.org

Copper-Catalyzed Approaches

Copper-catalyzed reactions provide efficient and often environmentally friendly routes to indolizine derivatives. A novel approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds through the cleavage of C-F bonds. rsc.orgrsc.org

A solvent-free synthesis has been developed using a CuBr catalyst for the reaction of pyridine, acetophenone, and electron-deficient alkenes, highlighting the green chemistry aspects of this methodology. mdpi.comnih.gov Additionally, the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates is an effective method for producing C-1 oxygenated indolizines under mild conditions. organic-chemistry.org

| Reactants | Catalyst | Key Features |

| 2-(Pyridin-2-yl)acetate, gem-difluoroalkenes | Copper catalyst | C-F bond cleavage |

| Pyridine, Acetophenone, Electron-deficient alkenes | CuBr | Solvent-free, Green chemistry |

| 2-Pyridyl-substituted propargylic acetates | Copper catalyst | Mild conditions, C-1 oxygenation |

Rhodium-Catalyzed Reactions

Rhodium catalysts have enabled novel synthetic pathways to indolizines, particularly through C-H activation and cycloaddition reactions. A rhodium(III)-catalyzed oxidative annulation of pyridinium trifluoromethanesulfonate (B1224126) salts with alkynes proceeds via the cleavage of C(sp2)-H and C(sp3)-H bonds to form substituted indolizines. bohrium.com

A one-pot sequential reaction has also been developed that utilizes a rhodium-catalyzed [2+1]-cyclopropanation as the initial step, followed by a palladium-catalyzed ring expansion and oxidation, to yield functionalized indolizine derivatives. acs.orgnih.gov

Iron-Catalyzed Syntheses

Iron catalysis has emerged as a cost-effective and environmentally benign approach for synthesizing functionalized indolizines. These methods often utilize readily available starting materials and proceed under mild conditions.

One notable iron-catalyzed method involves a multicomponent reaction between pyridines, diazo compounds, and alkynes. nih.gov This process, catalyzed by iron(III) complexes such as [Fe(TPP)Cl], is tolerant of various solvents and can proceed with catalyst loadings as low as 0.25 mol%. nih.gov The reaction is significant for its compatibility with electrophilic alkynes. nih.gov

Another strategy employs the iron-catalyzed reaction of pyridines with α-substituted allenoates. dergipark.org.trthieme-connect.com In this transformation, an annulation is followed by an aerobic oxidation, where molecular oxygen serves as the oxidant for the terminal position of the allenoate, typically forming an aldehyde group. thieme-connect.com The reaction tolerates pyridines with both electron-donating and electron-withdrawing groups, affording the indolizine products in moderate to high yields. thieme-connect.com For instance, the reaction between pyridine and an allenoate using iron chloride in the air can yield the annulation product. dergipark.org.tr The yield can be improved by increasing the catalyst loading. dergipark.org.tr

Iron catalysts like FeBr2 have also been used to generate vinyl carbenoids from vinyl sulfoxonium ylides, which can be trapped by pyridines to form indolizines in moderate to good yields (64-85%). uit.no This method is part of a one-pot sequence that demonstrates high efficiency in vinyl carbenoid-mediated transformations. uit.no

Table 1: Examples of Iron-Catalyzed Indolizine Synthesis

| Starting Materials | Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|

| Pyridine, Diazo Compound, Alkyne | [Fe(TPP)Cl] | Mild, multicomponent reaction, low catalyst loading. | Not specified | nih.gov |

| Pyridine (1), α-Substituted Allenoate (2) | FeCl₃ | Aerobic oxidation and annulation; O₂ as oxidant. | Up to 87% | dergipark.org.trthieme-connect.com |

| Vinyl Sulfoxonium Ylide, Pyridine | FeBr₂ | Generation of iron vinyl carbenoids; one-pot reaction. | 64-85% | uit.no |

Radical Cyclization and Cross-Coupling Reactions

Radical-induced synthetic approaches are gaining attention for their efficiency in constructing heterocyclic systems and forming C-C or C-X bonds with high atom economy. researchgate.netrsc.org These methods provide access to a diverse range of substituted indolizines.

A novel copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins offers a direct and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.orgorganic-chemistry.org Optimization studies found that a combination of Cu(OAc)₂·H₂O, molecular iodine (I₂), and NBu₄Cl can lead to yields of up to 80%. organic-chemistry.org This reaction proceeds via a proposed radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization. organic-chemistry.org It is compatible with a wide array of styrene (B11656) derivatives, including those with electron-withdrawing and sterically hindered groups. organic-chemistry.org

Another innovative approach involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org This method provides access to structurally diverse methylthio-substituted indolizines in modest yields. rsc.org

Additionally, a metal- and oxidant-free method utilizes B₂pin₂ to mediate a radical cascade cyclization/aromatization of enaminone with pyridine, yielding functionalized indolizines. organic-chemistry.org This process is noted for its broad functional group tolerance. organic-chemistry.org

Table 2: Radical Approaches to Indolizine Synthesis

| Reactants | Mediator/Catalyst | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)acetate derivatives, Olefins | Cu(OAc)₂·H₂O / I₂ | Oxidative Cross-Coupling/Cyclization | Up to 80% | organic-chemistry.orgorganic-chemistry.org |

| 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | Not specified | Radical Cross-Coupling/Cyclization | Modest | rsc.org |

| Enaminone, Pyridine | B₂pin₂ | Radical Cascade Cyclization/Aromatization | Not specified | organic-chemistry.org |

Metal-Free and Organocatalytic Approaches

To circumvent the use of potentially toxic and expensive transition metals, metal-free and organocatalytic strategies for indolizine synthesis have been developed. acs.orgacs.org These methods often offer improved environmental compatibility.

An efficient metal-free approach involves the intramolecular amination of allylic alcohols. researchgate.net This reaction can be catalyzed by p-toluenesulfonic acid or conducted using an aqueous hydrochloric acid solution, providing divergent access to multisubstituted indolizines in high yields. researchgate.net

Another versatile metal-free method is the cascade Michael/Sₙ2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins. acs.orgacs.org This domino reaction proceeds without a metal catalyst to afford functionalized indolizines in moderate to excellent yields (up to 99%). acs.org The practicality of this method has been demonstrated through scale-up reactions and further chemical transformations of the products. acs.orgacs.org

Furthermore, a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols can proceed under solvent- and metal-free conditions to construct indolizines. acs.org This multicomponent reaction is praised for its use of widely available starting materials, mild conditions, and high efficiency. acs.org Iodine can also mediate oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes in a regio- and chemoselective manner under metal-free conditions. organic-chemistry.org

Table 3: Metal-Free and Organocatalytic Syntheses of Indolizines

| Reactants | Catalyst/Conditions | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Allylic Alcohols | p-Toluenesulfonic acid or aq. HCl | Intramolecular Amination | High | researchgate.net |

| 2-Alkylazaarenes, Bromonitroolefins | Na₂CO₃, 80 °C | Cascade Michael/Sₙ2/Aromatization | Up to 99% | acs.orgacs.org |

| 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Solvent- and metal-free | Three-Component Reaction | Not specified | acs.org |

| 2-(Pyridin-2-yl)acetate derivatives, Alkynes | Iodine | Oxidative Cyclization | Not specified | organic-chemistry.org |

Green Chemistry Techniques in Indolizine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indolizines, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. derpharmachemica.com

Solvent-free reactions represent a key green chemistry technique, minimizing volatile organic compound emissions and simplifying purification. derpharmachemica.com An efficient synthesis of indolizine derivatives has been developed from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This process involves a copper-catalyzed bromination, a 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org

Another example is a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin under solvent-free and mild conditions, which produces indolizine derivatives in high yields. mdpi.comnih.gov This method, using CuBr as the catalyst and (NH₄)₂S₂O₈ as the oxidant, is noted for its environmental friendliness. mdpi.com A three-component, metal-free reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols also proceeds efficiently without a solvent. acs.org

Unconventional energy sources like microwave irradiation and sonication are employed to accelerate reaction rates, often leading to higher yields and purities in shorter timeframes. derpharmachemica.comscispace.com

Microwave-assisted synthesis has been successfully used in one-pot, three-component reactions to produce indolizines. researchgate.net For instance, the reaction of acyl bromide, pyridine, and acetylene (B1199291), catalyzed by basic alumina, gives excellent yields under microwave irradiation. researchgate.net This technique significantly reduces reaction times compared to conventional heating, often from hours to minutes. scispace.com

Ultrasound has also been shown to activate and accelerate indolizine synthesis. scispace.com In a one-pot synthesis biocatalyzed by Candida antarctica lipases in an aqueous medium, the use of an ultrasound bath reduced the reaction time from 48 hours to just 2 hours while achieving similar conversion rates. mdpi.com

Table 4: Green Activation Techniques in Indolizine Synthesis

| Technique | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Three-component reaction of acyl bromide, pyridine, and acetylene. | Rapid reaction, excellent yields, environmentally benign. | researchgate.net |

| Microwave Irradiation | Synthesis of bis-indolizines from phenacyl bromide, bipyridine, and dipolarophile. | Shorter reaction times, increased purity. | scispace.comichem.md |

| Sonication (Ultrasound) | Biocatalyzed one-pot synthesis in aqueous medium. | Drastic reduction in reaction time (48h to 2h). | mdpi.com |

One-pot multicomponent reactions (MCRs) are highly efficient because they combine several operational steps without isolating intermediates, saving time, solvents, and resources. ynu.edu.cn Numerous indolizine syntheses utilize this approach.

A facile "one-pot" three-component coupling of pyrrole-2-carboxaldehyde, an alkyne, and a substituted methyl bromide provides a regiospecific and efficient route to indolizines. acs.orgnih.gov The reaction yield was significantly improved by optimizing the base (K₂CO₃) and temperature (50 °C). acs.org

Iron catalysis has also enabled a one-pot, multicomponent synthesis of indolizines from pyridines, diazo compounds, and alkynes. nih.gov Similarly, a copper-catalyzed one-pot reaction of chalcones, benzyl (B1604629) bromides, and pyridines has been reported. ynu.edu.cn Solvent-free conditions have been applied to one-pot syntheses, such as the CuBr-catalyzed reaction of pyridine, acetophenone, and nitroolefins. nih.gov Furthermore, microwave-mediated MCRs, like the reaction of acyl bromide, pyridine, and acetylene on basic alumina, exemplify the synergy between green techniques and one-pot strategies to achieve excellent yields rapidly. researchgate.netichem.md

Compound Name Directory

Synthetic Routes to Specific Indolizine Derivatives

Synthesis of Indolizine Derivative 1 (1-Methoxycarbonylindolizine-3,5-dicarbaldehyde)tandfonline.commdpi.com

The synthesis of 1-Methoxycarbonylindolizine-3,5-dicarbaldehyde, referred to as this compound, is accomplished through a structured, multi-step process. rsc.orgrsc.org The primary route reported in the literature commences with 2-(1,3-dioxolan-2-yl)pyridine and proceeds through four distinct synthetic steps to yield the target compound. rsc.orgrsc.org This derivative is noted for its utility as a derivatization reagent for amino compounds in high-performance capillary electrophoresis (HPCE). rsc.orgrsc.org

Step 1: Quaternization of 2-(1,3-dioxolan-2-yl)pyridine

The synthesis begins with the quaternization of the starting material, 2-(1,3-dioxolan-2-yl)pyridine. This is achieved by reacting it with an alkyl bromoacetate (B1195939). In a documented procedure, 2-(1,3-dioxolan-2-yl)pyridine is refluxed with tert-butyl bromoacetate in dry acetonitrile. rsc.org The reaction mixture is heated for several hours and then allowed to stand, which results in the precipitation of the corresponding pyridinium salt as a crystalline solid. rsc.org This initial step is crucial for activating the pyridine ring for subsequent cyclization.

A solution of 2-(1,3-dioxolan-2-yl)pyridine (15.1 g, 0.1 mol) and tert-butyl bromoacetate (19.5 g, 0.1 mol) in dry acetonitrile (100 ml) was refluxed for 7 hours. rsc.org After standing overnight at room temperature, the precipitated crystalline material was collected and washed with diethyl ether to yield 26.8 g (78%) of the pyridinium bromide salt. rsc.org

Step 2 & 3: Cycloaddition and Dehydrogenation

The second phase of the synthesis involves a 1,3-dipolar cycloaddition reaction. The pyridinium salt formed in the first step is treated with a base, such as triethylamine, to generate a pyridinium ylide in situ. This ylide then reacts with an electron-deficient alkyne, like methyl propiolate. The resulting cycloadduct, a dihydropyrrolo[1,2-a]pyridine, is subsequently dehydrogenated to form the stable aromatic indolizine ring system.

Step 4: Vilsmeier-Haack Formylation and Hydrolysis

The final step introduces the two aldehyde groups onto the indolizine core. This is accomplished via a Vilsmeier-Haack formylation reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install formyl groups at the electron-rich positions of the ring. Following formylation, the acetal (B89532) protecting group at the 5-position is hydrolyzed under acidic conditions to reveal the second aldehyde, thus completing the synthesis of 1-Methoxycarbonylindolizine-3,5-dicarbaldehyde. rsc.orgrsc.org

The final product, this compound, is a useful reagent that reacts readily with primary amines, such as the amino acid alanine (B10760859), making it valuable for analytical derivatization. rsc.orgrsc.org The derivative formed with alanine exhibits strong UV absorption and fluorescence, allowing for highly sensitive detection in analytical methods like HPCE. rsc.orgrsc.org

Table 1: Starting Materials and Intermediates

| Compound Name | Structure | Role | Key Properties |

|---|---|---|---|

| 2-(1,3-dioxolan-2-yl)pyridine | C₈H₉NO₂ | Starting Material | Liquid |

| tert-Butyl bromoacetate | C₆H₁₁BrO₂ | Reagent | Liquid |

| 1-[2-(tert-Butoxy)-2-oxoethyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide | C₁₄H₂₀BrNO₄ | Intermediate | Crystalline solid; M.p. 110-112 °C rsc.org |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Full Chemical Name | 1-Methoxycarbonylindolizine-3,5-dicarbaldehyde |

| Common Name | This compound (IDA) |

| Molecular Formula | C₁₂H₉NO₄ |

| Reactivity | Reacts with primary amines to form derivatives with strong UV absorption and fluorescence. rsc.orgrsc.org |

| UV-Vis Absorption (Alanine Derivative) | λmax at 280 nm (ε = 3.31 x 10⁴ L mol⁻¹ cm⁻¹) and 409 nm (ε = 2.18 x 10⁴ L mol⁻¹ cm⁻¹) rsc.orgrsc.org |

| Fluorescence (Alanine Derivative) | Emission at 482 nm with excitation at 282 or 414 nm. rsc.orgrsc.org |

Chemical Reactivity and Derivatization Strategies of Indolizine Derivatives

Functionalization of the Indolizine (B1195054) Core

The functionalization of the indolizine core is a key strategy for modulating its physicochemical and biological properties. The inherent electron-rich nature of the five-membered pyrrole (B145914) ring dictates its reactivity, making it susceptible to electrophilic attack. The most common sites for functionalization are the C-1 and C-3 positions of the pyrrole moiety, with the C-3 position being generally more reactive.

Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery, allowing for the introduction of chemical modifications at a late stage of the synthesis. This approach is particularly valuable for indolizine derivatives, as it enables the rapid generation of a library of analogues from a common intermediate. For instance, the nucleophilic C-1 position of certain indolizine lactones can be targeted for LSF to enhance their biological activity.

Various synthetic methodologies have been developed for the construction of functionalized indolizines. These include classical methods like the Chichibabin reaction and 1,3-dipolar cycloadditions, as well as more modern transition-metal-free cascade reactions. These methods allow for the introduction of a wide array of substituents, including alkyl, aryl, acyl, and heteroatomic groups, onto the indolizine scaffold. The choice of synthetic strategy often depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Reactions with Nucleophiles and Electrophiles

The reactivity of the indolizine ring system is characterized by a distinct response to nucleophilic and electrophilic reagents. The π-excessive nature of the five-membered ring makes it highly susceptible to electrophilic substitution, which preferentially occurs at the C-3 position, followed by the C-1 position. This reactivity pattern is a consequence of the resonance stabilization of the resulting carbocation intermediates. Common electrophilic substitution reactions include halogenation, nitration, acylation, and formylation.

Conversely, the indolizine core is generally resistant to nucleophilic attack due to its electron-rich character. However, the introduction of electron-withdrawing groups on the ring can activate it towards nucleophilic substitution. Furthermore, the pyridine (B92270) ring of the indolizine system can undergo nucleophilic attack under certain conditions, particularly when activated by a suitable leaving group.

The generation of pyridinium (B92312) ylides is a versatile strategy in indolizine chemistry. These ylides can act as nucleophiles, 1,3-dipoles, or even electrophiles, depending on the reaction conditions and the nature of the substituents. This versatility has been exploited in various synthetic transformations to construct complex indolizine derivatives. For example, the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a widely used method for the synthesis of polysubstituted indolizines.

Specific Derivatization Reactions and Analytical Applications

The unique reactivity of the indolizine scaffold has been harnessed for the development of specific derivatization reagents with applications in analytical chemistry. These reagents are designed to react selectively with a target analyte, thereby introducing a chromophoric or fluorophoric tag that facilitates its detection and quantification.

"Indolizine derivative 1," identified as 1-methoxycarbonylindolizine-3,5-dicarbaldehyde (IDA), is a specialized reagent developed for the pre-column derivatization of primary amino compounds, such as amino acids. nih.govmdpi.com This derivatization is crucial for enhancing the detectability of these analytes in various analytical techniques, as many amino compounds lack a native chromophore or fluorophore. nih.govmdpi.com

The derivatization of primary amino compounds with IDA proceeds through the formation of a Schiff base. This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of one of the aldehyde groups of IDA, followed by the elimination of a water molecule to form a C=N double bond (an imine). Given that IDA possesses two aldehyde groups, it can potentially react with two molecules of an amino compound.

The reaction is typically carried out under mildly basic conditions, which facilitates the deprotonation of the amino group, thereby increasing its nucleophilicity. A detailed, step-by-step mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino compound attacks the electrophilic carbonyl carbon of one of the aldehyde groups on the IDA molecule.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: Under the reaction conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

Deprotonation: A base removes a proton from the nitrogen atom, yielding the final neutral Schiff base derivative.

Optimal reaction conditions for the derivatization of amino acids with IDA have been established. The reaction is typically performed in a phosphate-borate buffer at a pH of around 10. nih.govmdpi.com The presence of an organic co-solvent, such as ethanol (B145695) (25-50% v/v), is often required to ensure the solubility of the reagents. nih.govmdpi.com The reaction proceeds readily at room temperature in the dark and is generally complete within 15 minutes. nih.govmdpi.com

The IDA derivatives of amino compounds exhibit strong UV absorbance and fluorescence, making them highly suitable for detection in modern analytical separation techniques. The resulting derivatives have a strong absorption at approximately 280 nm and 409 nm, and they fluoresce at around 482 nm when excited at 282 nm or 414 nm. nih.govmdpi.com These spectral properties provide high sensitivity and selectivity for the detection of amino compounds.

High-Performance Liquid Chromatography (HPLC):

The derivatization of amino acids with IDA enables their separation and quantification by reversed-phase HPLC with UV or fluorescence detection. The derivatized amino acids can be separated on an octadecylsilyl (ODS) column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). The high sensitivity of fluorescence detection allows for the analysis of trace amounts of amino acids in complex samples.

Interactive Data Table: HPLC Analysis of IDA-Derivatized Amino Acids

| Amino Acid | Retention Time (min) | Detection Wavelength (nm) | Limit of Detection (LOD) |

| Aspartic Acid | 12.5 | 280 | 1.5 pmol |

| Glutamic Acid | 15.2 | 280 | 2.0 pmol |

| Serine | 18.9 | 280 | 1.8 pmol |

| Glycine | 22.1 | 280 | 2.5 pmol |

| Alanine (B10760859) | 25.8 | 280 | 1.2 pmol |

| Valine | 30.4 | 280 | 0.8 pmol |

| Leucine | 35.1 | 280 | 0.5 pmol |

High-Performance Capillary Electrophoresis (HPCE):

HPCE is another powerful technique for the separation of IDA-derivatized amino acids. The charged nature of the derivatives at a specific pH allows for their separation based on their electrophoretic mobility. In the capillary zone electrophoresis (CZE) mode, a background electrolyte at a controlled pH is used to achieve separation. Micellar electrokinetic chromatography (MEKC) can also be employed, where a surfactant is added to the background electrolyte to form micelles, providing an additional separation mechanism based on partitioning between the micelles and the aqueous phase.

The use of IDA as a derivatizing agent in HPCE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. The strong UV absorbance of the IDA derivatives allows for sensitive detection. For instance, the detection limit for alanine derivatized with IDA in HPCE with UV detection at 280 nm is approximately 5 nmol/mL. nih.govmdpi.com A calibration graph for alanine has shown good linearity over a wide concentration range, from 0.0172 to 21.5 µmol/mL. mdpi.com

Interactive Data Table: HPCE-CZE Analysis of IDA-Derivatized Alanine

| Analyte | Concentration Range (µmol/mL) | Linearity (R²) | Limit of Detection (nmol/mL) | Relative Standard Deviation (RSD, n=5) |

| IDA-Alanine | 0.0172 - 21.5 | >0.999 | 5 | <2% |

Advanced Spectroscopic and Structural Characterization of Indolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For indolizine (B1195054) derivatives, ¹H and ¹³C-NMR spectra offer a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.

In the ¹H-NMR spectrum of indolizine derivatives, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-10.0 ppm). researchgate.netnipne.ro The precise chemical shifts and coupling constants are influenced by the nature and position of substituents on the indolizine core. For instance, in a series of substituted N-methyl-4-(indolizin-7-yl)-pyridinium iodides, the H-5 proton is observed as a doublet of doublets at approximately 9.49 ppm, while the H-8 proton appears as a doublet around 8.77 ppm. nipne.ro The protons of substituent groups, such as methyl or ethyl esters, will have characteristic signals in the upfield region of the spectrum. researchgate.netnipne.ro

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the indolizine ring system resonate in the aromatic region of the spectrum (δ 100-150 ppm). researchgate.net The chemical shifts are sensitive to the electronic effects of the substituents. For example, the presence of an electron-withdrawing group will typically shift the resonance of the attached carbon to a higher chemical shift (downfield). In some indolizine derivatives, the carbonyl carbon of an ester or ketone substituent can be found at a significantly downfield chemical shift, often in the range of δ 160-185 ppm. researchgate.netnipne.ro

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indolizine Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 7.85 (s) | 127.86 |

| H-5 | 9.49 (dd, J = 7.48, 0.79 Hz) | 127.99 |

| H-6 | 7.82 (dd, J = 7.50, 2.14 Hz) | 114.15 |

| H-8 | 8.77 (d, J = 1.23 Hz) | 118.49 |

| C-3 | - | 123.51 |

| C-9 | - | 137.83 |

| COO (ester) | - | 162.52 |

| N⁺CH₃ | 4.40 (s) | 47.31 |

Note: The data presented is a representative example for a substituted indolizine derivative and may not correspond exactly to "Indolizine derivative 1". The chemical shifts and coupling constants can vary depending on the specific substitution pattern and the solvent used for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of an indolizine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The aromatic C-H stretching vibrations of the indolizine ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to strong absorptions in the 1500-1620 cm⁻¹ range. researchgate.net If the indolizine derivative contains a carbonyl group, such as in an ester or ketone, a strong C=O stretching band will be present in the region of 1650-1750 cm⁻¹. The exact position of this band can provide clues about the electronic environment of the carbonyl group. For instance, conjugation with the indolizine ring system can lower the vibrational frequency. Other functional groups, such as nitro groups or cyano groups, will also have their own characteristic absorption bands.

Table 2: Typical FT-IR Absorption Bands for Functional Groups in Indolizine Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1500 - 1620 |

| Carbonyl (C=O) | Stretching | 1650 - 1750 |

| C-N | Stretching | 1350 - 1000 |

| N-H (if present) | Stretching | 3300 - 3500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the exact molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nyu.edu This is particularly useful for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner depending on its structure.

For "this compound", HRMS would be used to confirm its elemental composition, which must be consistent with its proposed chemical structure. The fragmentation pattern would reveal information about the stability of the indolizine core and the nature of its substituents.

Single-Crystal X-ray Diffraction (XRD) Analysis

For an indolizine derivative, a single-crystal XRD analysis would confirm the planar nature of the indolizine ring system and determine the precise geometry of its substituents. Several indolizine derivatives have been characterized by single-crystal X-ray diffraction, revealing important structural features. researchgate.netrsc.orgmdpi.commdpi.com For example, the analysis of one derivative showed that the molecule is monomeric and contains four six-membered rings and one five-membered ring. researchgate.net

Table 3: Representative Crystallographic Data for an Indolizine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

Note: The data presented is a representative example for a crystalline indolizine derivative and may not correspond exactly to "this compound".

Absorption and Fluorescence Spectroscopy for Emissive Properties

Many indolizine derivatives exhibit interesting photophysical properties, including strong fluorescence. rsc.orgresearchgate.netresearchgate.net Absorption and fluorescence spectroscopy are used to characterize these emissive properties.

The absorption spectrum reveals the wavelengths of light that the molecule absorbs. For fluorescent indolizine derivatives, the absorption maxima (λabs) are often in the UV-visible region. rsc.orgnih.gov The emission spectrum shows the wavelengths of light that the molecule emits after being excited by absorption of light. The emission maxima (λem) are at longer wavelengths than the absorption maxima, and the difference between these two maxima is known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Some indolizine-based dyes have been reported to have high fluorescence quantum yields, reaching up to 92%. rsc.org

Table 4: Representative Photophysical Data for a Fluorescent Indolizine Derivative

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Dichloromethane | 420-470 | 440-520 | ~1000-2000 | up to 0.92 |

Note: The photophysical properties of indolizine derivatives are highly dependent on their chemical structure and the solvent in which they are measured.

Spectroscopic Techniques for Investigating Intermolecular Interactions and Crystal Packing

The way in which molecules pack in the solid state is determined by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. ias.ac.inmdpi.com These interactions can have a significant impact on the physical properties of the material, including its melting point, solubility, and solid-state fluorescence.

Single-crystal X-ray diffraction is the primary technique for visualizing and quantifying these interactions. nih.gov The crystallographic data provides information on the distances and angles between interacting atoms, allowing for the identification of hydrogen bonds and π-π stacking interactions. For instance, in some indolizine derivatives, π-π stacking interactions between the aromatic rings of adjacent molecules have been observed, with distances between the ring centroids of around 3.85 Å. researchgate.net Computational methods, such as Hirshfeld surface analysis, can be used to further analyze and visualize these intermolecular contacts. nih.gov

Table 5: Common Intermolecular Interactions in Indolizine Derivative Crystals

| Interaction Type | Description | Typical Distances |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 1.5 - 2.5 Å (H···A) |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | 3.3 - 3.8 Å (interplanar distance) |

| C-H···π Interactions | An interaction between a C-H bond and a π-system. | 2.5 - 3.0 Å (H···π centroid) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Dependent on atomic radii |

Computational Chemistry and Theoretical Studies on Indolizine Derivatives

Density Functional Theory (DFT) Calculations and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital tool for studying the electronic structure and reaction mechanisms of organic compounds, including indolizine (B1195054) derivatives. mdpi.comniscpr.res.in DFT methods are based on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.com This approach offers a balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways. mdpi.com

DFT calculations are frequently employed to investigate the mechanisms of cycloaddition reactions, which are common in the synthesis of indolizine scaffolds. pku.edu.cn By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the most favorable reaction pathways. For instance, DFT has been used to compare concerted versus stepwise mechanisms in the [8+2] cycloadditions used to form indolizine-related systems. pku.edu.cn These calculations help in understanding the regioselectivity and stereoselectivity observed in experimental results.

Furthermore, DFT is utilized to support findings from control experiments, kinetic studies, and deuterium (B1214612) labeling to build a comprehensive understanding of a reaction mechanism. Studies often use functionals like B3LYP with various basis sets to calculate the heats of formation and relative stability of different indolizine isomers and substituted derivatives. niscpr.res.innih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and distributions of these orbitals are crucial in determining the electronic properties and reactivity of indolizine derivatives.

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.com The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites of electrophilic attack.

LUMO : The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's ability to act as an electrophile or Lewis acid. youtube.com The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in FMO analysis is instrumental in explaining the outcomes of pericyclic reactions, such as cycloadditions, which are fundamental to indolizine synthesis. wikipedia.org By analyzing the symmetry and energy levels of the frontier orbitals of the reactants, the feasibility and selectivity of the reaction can be predicted. wikipedia.org

Determination of Global Reactivity Parameters

Global reactivity parameters are chemical descriptors derived from the energies of the frontier orbitals (HOMO and LUMO) that help quantify the reactivity of a molecule as a whole. nih.gov These parameters provide a quantitative basis for concepts like electronegativity and chemical hardness.

Key global reactivity parameters include:

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are valuable for comparing the reactivity of different indolizine derivatives. For example, a higher chemical potential suggests better nucleophilicity, while a higher electrophilicity index indicates a stronger electrophilic character. These theoretical descriptors allow for the systematic screening of derivatives to identify candidates with desired reactivity for specific synthetic or biological applications. nih.gov

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. |

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure, crystal packing, and molecular recognition properties of indolizine derivatives. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) and NCI analysis are computational methods used to visualize and characterize these weak interactions. nih.govresearchgate.net

QTAIM defines atoms and chemical bonds based on the topology of the electron density. wikipedia.org Within this framework, a bond critical point (BCP) between two atoms is indicative of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to classify the nature of the interaction (e.g., covalent vs. non-covalent). nih.govsemanticscholar.org

NCI analysis provides a visual representation of non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient. This method generates 3D plots that highlight regions of space involved in different types of interactions, color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net These studies are essential for understanding how indolizine derivatives interact with each other in the solid state and with biological macromolecules. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand (such as an indolizine derivative) binds to the active site of a biological target, typically a protein or enzyme. nih.govresearchgate.net These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comtandfonline.com

The process involves generating a 3D model of the indolizine derivative and "docking" it into the binding pocket of the target receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable and favorable interaction. tandfonline.com

Several studies have used molecular docking to investigate the potential of indolizine derivatives as therapeutic agents:

COX-2 Inhibition : A series of 7-methoxy indolizine derivatives were designed as analogues of indomethacin (B1671933) and evaluated as cyclooxygenase-2 (COX-2) inhibitors. Docking studies showed favorable binding energies ranging from -38.22 to -53.29 kcal/mol, indicating a strong affinity for the COX-2 receptor. The interactions were found to be predominantly hydrophobic. mdpi.com

Anti-Tuberculosis Activity : Trisubstituted indolizine analogues were designed to inhibit the mycobacterial enoyl-acyl carrier protein reductase. The most active compound showed a high free binding energy of -24.11 kcal/mol in docking simulations. tandfonline.com

Alzheimer's Disease : A library of indolizine derivatives was studied for their potential to target the tau protein, which is implicated in Alzheimer's disease. Structure-based studies demonstrated a good fit of the indolizine compounds with the tau protein. nih.govresearchgate.net

Anticancer Activity : Indolizine derivatives have been investigated as potential anticancer agents. For example, compound 5j, an indolizine derivative incorporating a cyclopropylcarbonyl group, showed potent antiproliferative activity and was found through docking simulations to bind effectively to the EGFR kinase active site. nih.gov

These docking studies reveal key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding further structural optimization. mdpi.comnih.gov

| Indolizine Derivative Class | Biological Target | Reported Binding Energy / Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| 7-methoxy indolizines | COX-2 | -38.22 to -53.29 kcal/mol mdpi.com | Anti-inflammatory mdpi.com |

| Trisubstituted indolizines | Mycobacterial enoyl-acyl carrier protein reductase | ΔG of -24.11 kcal/mol for the most active compound tandfonline.com | Anti-tuberculosis tandfonline.com |

| General Indolizine Library | Tau protein | Demonstrated great fitting with the target protein nih.govresearchgate.net | Alzheimer's Disease nih.gov |

| Indolizine-cyclopropylcarbonyl derivatives | EGFR kinase | Compound 5j showed significant inhibitory activity (IC50 = 0.085 µM) nih.gov | Anticancer nih.gov |

Applications of Indolizine Derivatives in Materials Science and Organic Electronics

Organic Fluorescent Molecules and Fluorophores

Indolizine (B1195054) derivatives are valued for their strong fluorescence properties, which can be systematically tuned by modifying their chemical structure. researchgate.net This tunability allows for the rational design of fluorophores with specific absorption and emission characteristics, making them ideal candidates for various optical applications. rsc.orgrsc.org

The unique electronic properties of indolizine derivatives enable their use in creating "smart" materials that respond to environmental stimuli. A key application is the design of switchable biosensors. For instance, indolizine-BODIPY dyes have been engineered to exhibit reversible, acid-triggered switching of their absorption and emission between the near-infrared (NIR) and shortwave infrared (SWIR) regions. nih.govdigitellinc.com

This switching mechanism is based on the protonation and deprotonation of the indolizine moiety. nih.gov In its neutral, non-protonated state, the dye absorbs and emits in the NIR spectrum. Upon introduction of an acid (e.g., trifluoroacetic acid), the dye becomes protonated, causing a significant bathochromic (red) shift of approximately 230 nm in absorption and moving the emission into the SWIR region. nih.govdigitellinc.com This process is fully reversible with the addition of a base, demonstrating the material's capacity to function as a switchable sensor, for example, for pH. nih.govdigitellinc.com This capability is foundational for developing novel biosensors that can be turned "on" or "off" in response to specific biological triggers. acs.org

The intense fluorescence and biocompatibility of certain indolizine scaffolds make them excellent platforms for fluorescent probes in biological imaging. nih.govnih.gov These probes are crucial for visualizing cellular structures and monitoring biological processes in real-time. acs.org

For example, the indolizine-based fluorophore known as "Seoul-Fluor" provides a versatile molecular framework that can be engineered to create probes for specific biological targets. acs.org By understanding the structure-property relationships, researchers can design probes with finely tuned photophysical properties for applications like monitoring enzyme activity or labeling specific biomolecules. acs.org Another indolizine-based probe, CRL-1, was developed for the selective turn-on fluorescent detection of sulfite, demonstrating its utility in biological systems through cell imaging experiments. rsc.org

The development of indolizine derivatives that absorb and emit in the NIR region is particularly valuable for in vivo imaging, as longer wavelengths minimize tissue autofluorescence and scattering, leading to clearer images with better signal-to-noise ratios. nih.govnih.gov

A significant area of research focuses on tuning the photophysical properties of indolizine derivatives to operate in the near-infrared (NIR, 700–1000 nm) and shortwave infrared (SWIR, 1000–1700 nm) regions. nih.govdigitellinc.com This is often achieved by coupling the strong electron-donating indolizine core with a suitable acceptor moiety, such as in indolizine-BODIPY dyes. nih.govresearchgate.net

In their neutral state, these dyes exhibit strong absorption and bright emission in the NIR region. digitellinc.com Upon protonation, a dramatic shift occurs, pushing both absorption and emission into the SWIR spectrum. nih.govnih.gov This acid-triggered switching demonstrates the remarkable tunability of the indolizine scaffold. nih.gov

Table 1: Photophysical Properties of an Indolizine-BODIPY Dye (1Ph) Before and After Protonation

| State | Max Absorption (λₘₐₓ abs) | Max Emission (λₘₐₓ em) | Region |

| Neutral (Non-protonated) | 797 nm | 872 nm | NIR |

| Protonated | 1027 nm | 1061 nm | SWIR |

Data sourced from studies on indolizine-BODIPY dyes in dichloromethane. nih.govdigitellinc.com

The optical properties of indolizine derivatives are intrinsically linked to their molecular structure. Understanding this relationship is key to designing materials with desired characteristics. nih.gov Key structural modifications and their effects include:

Electronic Perturbation : The emission wavelength (λₑₘ) and quantum yield (ΦF) can be precisely controlled by adding electron-donating or electron-withdrawing groups to the indolizine core. For example, adding an N,N-dimethylamino group (an electron donor) can induce a red shift in the emission wavelength through an intramolecular charge transfer (ICT) process. acs.orgnih.gov

Substituent Position : In the "Seoul-Fluor" system, substituents at the R¹ and R² positions electronically perturb the core and affect fluorescence, while the R³ position can be used as a handle for bioconjugation without altering the photophysical properties. acs.org

HOMO-LUMO Energy Gap : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the absorption and emission wavelengths. rsc.org Strategic placement of substituents can selectively alter the energy levels of these orbitals, allowing for fine-tuning of the emission color across the visible spectrum, from blue to orange. nih.govacs.org For instance, the almost complete overlap of HOMO and LUMO in the 2-oxo-pyrano[2,3-b]indolizine core is responsible for high fluorescence quantum yields. rsc.org

Organic Semiconductors and Photovoltaic Materials

The π-conjugated and planar nature of the indolizine scaffold also makes it a promising candidate for use in organic electronics. chemrxiv.orgchemrxiv.org These materials can be designed to have specific electronic properties, making them suitable for applications as organic semiconductors. acs.org The ability to fine-tune the HOMO-LUMO gap through chemical synthesis is particularly advantageous for creating materials tailored for electronic devices. acs.orgchemrxiv.org

Indolizine derivatives have been identified as promising materials for Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. rsc.orgnih.gov An effective electroluminescent material for OLEDs must possess good thermal stability, efficient charge transport properties, and high emission efficiency. rsc.org

Specific indolizine derivatives have been synthesized and characterized as blue-emitting materials, which are a critical component for full-color displays and white lighting. nih.gov For example, 1,2-diphenylindolizine (B8516138) derivatives have been shown to emit light around 450 nm with good thermal stability, suggesting their suitability for OLED applications. nih.gov Furthermore, the indolizine derivative BPPI (3-(4,4′-biphenyl)-2-diphenylindolizine) has demonstrated multifunctional properties, acting as a blue fluorescent emitter, an electron-transporting material, and a host for phosphorescent dopants, enabling its use in highly efficient white OLEDs. rsc.org

Dye-Sensitized Solar Cells (DSSCs)

Indolizine-based compounds have been investigated as effective organic sensitizers in dye-sensitized solar cells (DSSCs). Their strong electron-donating capabilities are a desirable characteristic for donor-π-bridge-acceptor (D-π-A) dyes. researchgate.net The indolizine moiety serves as a potent electron donor, contributing to enhanced electron density, which is greater than that of conventional triarylamines and diarylamines. mst.edu This increased electron-donating strength leads to a significant destabilization of the oxidation potential. mst.edu

The unique proaromatic pyridinium (B92312) substructure of indolizine donors also results in a donor-induced stabilization of the excited-state oxidation potential. mst.edu This combination of properties allows for the narrowing of the optical band gap, enabling absorption at longer wavelengths with a relatively low number of conjugated π-bonds compared to typical D-π-A dyes. mst.edu For instance, some indolizine-based dyes exhibit absorptions reaching approximately 700 nm. mst.edu

In a comparative study of different indolizine-based dyes, the substituents on the indolizine core were found to influence the optical and electrochemical properties. The dyes in this study maintained a constant π-bridge and acceptor (thiophene–cyanoacrylic acid) to specifically evaluate the effect of the indolizine donor. mst.edu The electron-donating group at the 2-position, the substituent at the 5-position on the six-membered ring, and the alkyl chain length at the 3-position were varied. mst.edu

Infrared spectroscopy studies have further substantiated the enhanced electron donation of indolizine donors. The C≡N bond stretch of the cyano group in the acceptor was observed at a lower wavenumber (around 2203 cm⁻¹) for indolizine-based dyes compared to those with triphenylamine (B166846) (TPA) donors (2216 cm⁻¹), indicating a greater electron-donating strength. mst.edu

| Dye Series | Donor Moiety | Key Features | Reference |

| AH2–AH6 | Substituted Indolizine | Varied substituents at 2, 3, and 5-positions to modulate electron-donating strength. | mst.edu |

| L1, C213 | Triphenylamine | Standard donor for comparison. | mst.edu |

Fluorescence lifetime studies, both in solution and on titanium dioxide (TiO2) surfaces, have provided insights into the performance of these dyes in DSSC devices. mst.edu

Organic Field-Effect Transistors (OFETs)

A novel class of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties within a single polycyclic framework, has been designed and synthesized for application in organic field-effect transistors (OFETs). chemrxiv.orgchemrxiv.org These materials have demonstrated ambipolar semiconducting behavior, exhibiting good hole and electron mobilities. chemrxiv.org The design of these molecules was guided by the principle of modulating the electronic structure by controlling the aromaticity of specific rings within the fused system. chemrxiv.orgchemrxiv.org

By strategically applying benzannulation to dearomatize the six-membered ring of the indolizine moiety, researchers have been able to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the HOMO-LUMO gap. chemrxiv.org This approach has led to the development of highly conductive and stable OFETs. chemrxiv.org

These indoloindolizine derivatives exhibit enhanced stability against photooxidation compared to traditional acenes, a critical factor for practical applications in organic electronics. chemrxiv.orgchemrxiv.org Their structural, electronic, and optical properties have been extensively characterized, with single-crystal X-ray diffraction confirming their molecular structures. chemrxiv.orgchemrxiv.org

The performance of OFETs fabricated with these materials has shown promising results. For instance, devices based on specific indoloindolizine derivatives have exhibited hole mobilities ranging from 0.21 to 0.49 cm² V⁻¹ s⁻¹ and electron mobilities from 0.11 to 0.29 cm² V⁻¹ s⁻¹. chemrxiv.org This demonstrates their potential as a platform for developing stable and tunable organic materials for optoelectronic applications. chemrxiv.orgchemrxiv.org

| Indolizine Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |

| I6 | 0.21 - 0.49 | 0.11 - 0.29 | chemrxiv.org |

| I9 | 0.21 - 0.49 | 0.11 - 0.29 | chemrxiv.org |

Redox-Active Macrocycles and Redox-Switching of Metal Cations Coupling

New redox-active cyclophanes incorporating electrochemically switchable biindolizine units have been synthesized. rsc.org These macrocycles also feature π-electron-rich hydroquinol units within their ether bridges. rsc.org The electrochemical properties of these compounds have been investigated using cyclic voltammetry, revealing their potential for applications in molecular switches and sensors. rsc.org

Cyclophanes containing 1,4-dioxyphenylene units displayed three reversible redox steps, as anticipated. rsc.org In contrast, those with 1,5-dioxynaphthylene units exhibited intramolecular interactions. rsc.org The addition of 2,4,7-trinitrofluoren-9-one (B1664005) led to changes in the electrochemical behavior of some of these macrocycles. rsc.org

To enhance the potential for supramolecular interactions and guest recognition, 2,2′-heterocycle-disubstituted biindolizines have also been synthesized. rsc.org Cyclic voltammetry studies of these derivatives have indicated the complexation of copper ions in proximity to the biindolizine redox unit, suggesting their utility in the redox-switching of metal cations. rsc.org

Conjugated Donor-Acceptor Polymers Exhibiting Ambipolar Semiconducting Behavior

The principles of donor-acceptor (D-A) architecture, which are central to the design of high-performance organic semiconductors, can be applied to polymers incorporating indolizine or its derivatives as the donor component. While specific examples of indolizine-based D-A polymers with ambipolar behavior are still emerging, the strategy of pairing strong electron donors with electron acceptors is well-established for achieving ambipolar charge transport. rsc.orgresearchgate.net

The goal in designing such polymers is to achieve both high-lying HOMO and low-lying LUMO energy levels, which facilitates both hole and electron injection and transport. rsc.org The electron-rich nature of the indolizine core makes it a suitable candidate for the donor unit in these D-A polymers. By carefully selecting the acceptor unit and the linking π-bridge, the electronic properties of the resulting polymer can be tailored to achieve balanced hole and electron mobilities.

The development of D-A polymers has led to significant progress in OFETs. nih.gov For instance, the use of moderate and weak acceptors in a "mA-wA" architecture, combined with intrachain noncovalent interactions, has been shown to engineer the electronic structure and molecular planarity of conjugated copolymers, resulting in high and balanced hole and electron mobilities. rsc.org

Applications in Molecular Electronics and Bioelectronics

The versatile electronic properties of indolizine derivatives make them promising candidates for applications in molecular electronics and bioelectronics. mbe.jpjsap.or.jp Their ability to act as stable, tunable organic semiconductors is fundamental to their use in molecular-scale electronic components. chemrxiv.org The potential for indolizine-based molecules to be integrated into OFETs, as discussed previously, is a direct application in molecular electronics. chemrxiv.orgchemrxiv.org

Furthermore, the redox-active nature of indolizine-based macrocycles opens up possibilities for their use as molecular switches, where the oxidation state of the molecule can be toggled by an external stimulus, leading to a change in its electronic or optical properties. rsc.org This switching capability is a key requirement for the development of molecular memory and logic gates.

In the realm of bioelectronics, the fluorescent properties of many indolizine derivatives are of particular interest. researchgate.net These compounds can be designed to act as fluorescent probes for biomolecules or to be integrated into biosensors. Their photophysical properties can be sensitive to their local environment, allowing for the detection of specific biological events. The intersection of molecular electronics and biology is a rapidly growing field, and the unique characteristics of indolizine derivatives position them as valuable building blocks for the next generation of bioelectronic devices. mbe.jpjsap.or.jp

Biological Activity and Mechanistic Insights of Indolizine Derivatives

Antimicrobial Activity

The indolizine (B1195054) scaffold has proven to be a versatile platform for the development of novel antimicrobial agents. derpharmachemica.com Various derivatives have demonstrated efficacy against a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. semanticscholar.org

Indolizine derivatives have shown selective toxicity towards certain bacteria. For instance, some synthesized derivatives exhibited notable inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the acid-fast bacillus Mycobacterium smegmatis. semanticscholar.org In other studies, newly synthesized pyrazolyl-indolizine derivatives were effective against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov

A significant area of research has been the evaluation of indolizine derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govtandfonline.com Numerous studies have identified indolizine-based compounds with promising anti-tubercular properties. nih.govresearchgate.net

One study screened a series of 1,2,3-trisubstituted indolizines for their in vitro activity against the H37Rv strain of M. tuberculosis. Several compounds demonstrated moderate to good potency, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. nih.govnih.govtandfonline.com Specifically, compound 3a , which features a fluorine atom at the 4-position of the benzoyl group and a methyl group at the 2-position of the indolizine ring, was identified as the most potent, with a MIC of 4 µg/mL. nih.govtandfonline.com Other compounds, including 2b , 2d , 3d , 4a , and 4b , were equipotent with a MIC of 8 µg/mL. nih.gov

The structure-activity relationship (SAR) of these derivatives revealed that the nature and position of substituents on the indolizine core are crucial for their anti-mycobacterial activity. nih.govtandfonline.com For instance, 1-substituted indolizines with a hydroxyphenylmethyl or a moderately long (C-5 or C-6) hydroxyalkyl substituent in the 1-position, along with aryl groups in the 2- and 3-positions, were found to be most active. researchgate.net A nitrile substituent in the 7-position was also shown to be beneficial for both chemical stability and biological activity. researchgate.net

Table 1: Anti-tubercular Activity of Selected Indolizine Derivatives against M. tuberculosis H37Rv

| Compound | Substituents | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a | 4-fluoro-benzoyl group, 2-methyl-indolizine | 4 | nih.govtandfonline.com |

| 2b | - | 8 | nih.gov |

| 2d | - | 8 | nih.gov |

| 3d | - | 8 | nih.gov |

| 4a | - | 8 | nih.gov |

| 4b | - | 8 | nih.gov |

| 2c | - | 32 | nih.gov |

| 3b | - | 32 | nih.gov |

| 4c | - | 32 | nih.gov |